6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Description
Synthesis Analysis
Imidazole, a core structure in this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Future Directions
Imidazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of “6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” could be in these areas.
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound .
Mode of Action
The mode of action of imidazole derivatives can vary widely, depending on their specific targets. They might inhibit or activate their targets, leading to a variety of downstream effects .
Biochemical Pathways
Imidazole derivatives can affect numerous biochemical pathways, again depending on their specific targets. These could include signaling pathways, metabolic pathways, and more .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, gene expression, metabolic activity, and more .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
6-benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(12(2)13(3)24(15)18)11-14-9-7-6-8-10-14/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFRUNWSXGCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=CC=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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